molecular formula C10H18N2O3 B7916126 [(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid

[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid

Cat. No.: B7916126
M. Wt: 214.26 g/mol
InChI Key: SVPUQBJOMZRTTC-UHFFFAOYSA-N
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Description

[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid is a synthetically produced piperidine derivative of significant interest in pharmaceutical and medicinal chemistry research. This compound features a piperidine core, a privileged scaffold in drug design, functionalized with an acetyl group and an amino-acetic acid side chain. The piperidine ring is a prevalent structural motif found in more than twenty classes of pharmaceuticals and is known for contributing to the structural stability and pharmacological properties of bioactive molecules . The primary research applications of this compound are rooted in its role as a versatile chemical building block for the design and synthesis of novel bioactive molecules. Its molecular structure, which incorporates both amine and carboxylic acid functional groups, makes it a valuable intermediate for constructing more complex compounds. Researchers can utilize the reactive sites for further functionalization, such as amide bond formation or nucleophilic substitution, to create libraries of derivatives for screening. Piperidine derivatives are investigated for a wide spectrum of biological activities, including potential applications in neurological disorders and thrombotic conditions . Related piperidine-acetic acid compounds have been explored for their use in the treatment of thrombotic disorders , while other piperidine-based molecules, such as Donepezil, are well-established acetylcholinesterase inhibitors used for Alzheimer's disease treatment . Furthermore, the structural features of this compound make it a candidate for probing protein-protein interactions and modulating enzyme activity in biochemical assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[(1-acetylpiperidin-3-yl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-8(13)12-4-2-3-9(7-12)5-11-6-10(14)15/h9,11H,2-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPUQBJOMZRTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid involves multiple steps. One common synthetic route includes the reaction of piperidine with acetic anhydride to form 1-acetyl-piperidine. This intermediate is then reacted with glycine to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the piperidine ring, acetyl group modifications, and variations in the amino-acetic acid moiety. Key comparisons include:

[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic Acid

  • Structural Difference: Replaces the primary amino group in the glycine moiety with an isopropyl group.
  • Impact : The bulkier isopropyl group may enhance hydrophobic interactions but reduce hydrogen-bonding capacity.
  • Molecular Weight : 256.34 g/mol (vs. 214.26 g/mol for the parent compound) .

[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]-acetic Acid

  • Structural Difference : Substitutes the acetyl group with a 5-chloro-benzoxazole ring.

1-Acetylpiperidine-3-carboxylic Acid

  • Structural Difference: Replaces the amino-acetic acid side chain with a carboxylic acid group.
  • Impact : Increased acidity (pKa ~4.7 for carboxylic acid vs. ~9.6 for glycine) alters ionization state under physiological conditions, affecting solubility and target interactions .

[(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic Acid

  • Structural Difference : Incorporates a benzyl group at the piperidine 1-position.
  • Impact : The benzyl group enhances hydrophobicity and may improve binding to aromatic residues (e.g., Tyr181, Tyr188 in HIV-1 RT) but increases molecular weight (304.43 g/mol) .

Pharmacophore and Docking Comparisons

Pharmacophore Mapping

  • The parent compound aligns with validated NNRTI pharmacophore models requiring:
    • Hydrophobic regions (piperidine ring).
    • Hydrogen-bond acceptors (acetyl group).
    • Aromatic/heteroaromatic features (linked glycine moiety for polar interactions) .
  • Fit Value Comparison :
    • The most active compound in training sets (e.g., compound 27) has a fit value of 13.45, correlating with high anti-HIV activity (IC50 = 0.0004 µM). Structural analogs lacking critical features (e.g., missing acetyl or glycine groups) show reduced fit values (e.g., compound 83: fit value = 6.97) .

Docking Scores

  • Top-Performing Analogs :
    • ZINC02146330 (MolDock score: -148.393) and ZINC19286543 (MolDock score: -137.85) exhibit strong binding to HIV-1 RT via hydrophobic interactions with Lys101, Leu100, and Tyr318 .
    • Nevirapine (standard drug): GOLD score = 54.34; MolDock score = -80.422 .
  • Inference for Parent Compound :
    • The acetyl-piperidine-glycine scaffold may mimic the "butterfly" binding conformation of Nevirapine, but the absence of aromatic wings (e.g., benzyl or allyl groups) could limit π-π stacking interactions critical for high-affinity binding .

Molecular and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Features Predicted LogP
[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid 214.26 Hydrophobic core, H-bond acceptor, polar side chain 0.8–1.2
[(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid 304.43 Enhanced hydrophobicity, bulky substituents 2.5–3.0
1-Acetylpiperidine-3-carboxylic acid 171.19 Acidic side chain, reduced H-bond donor capacity 0.2–0.6

Biological Activity

[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, including a piperidine ring and functional groups that enhance its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

The compound features a piperidine ring, which is known to enhance pharmacological properties. The presence of an acetyl group and an amino-acetic acid moiety contributes to its reactivity and potential interactions with biological targets. The piperidine structure is associated with various biological activities, making it a key component in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The mechanism involves binding to these targets, thereby modulating their activity. For instance, the compound may influence cholinesterase activity, which is crucial in neurotransmission and has implications for conditions like Alzheimer's disease .

Therapeutic Applications

Research indicates that this compound may have various therapeutic applications:

  • Cancer Therapy : Preliminary studies suggest that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. The piperidine moiety has been linked to improved binding affinity to cancer-related proteins .
  • Neurological Disorders : The compound's potential as a cholinesterase inhibitor positions it as a candidate for treating Alzheimer's disease. Similar piperidine derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), contributing to cognitive enhancement .

Case Studies and Research Findings

Several studies have investigated the biological activity of related piperidine derivatives, providing insights into the potential efficacy of this compound:

StudyFocusFindings
Liu et al. (2023)Cholinesterase InhibitionIdentified structural modifications that enhance AChE inhibition; compounds showed improved brain exposure .
Zhang et al. (2023)Anticancer ActivityDemonstrated cytotoxic effects on FaDu hypopharyngeal tumor cells; compounds exhibited better efficacy than standard treatments .
Malawska & Gobec (2023)Multi-targeted ApproachHighlighted the importance of piperidine derivatives in targeting multiple pathways in Alzheimer's treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for [(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid?

  • Methodological Answer : The compound can be synthesized via nucleophilic additions using diethyl mesoxalate (DEMO) as a synthetic equivalent of α,α-dicationic acetic acid. Sequential reactions involve introducing substituents through acid amides and heteroaromatic nucleophiles (e.g., pyrroles or indoles), followed by hydrolysis and decarboxylation to yield the target structure .

Q. What analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer : Use ¹H and ¹³C NMR spectroscopy with DEPT experiments for stereochemical assignments. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups such as acetyl and carboxylate moieties .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Avoid silica gel chromatography for acid-sensitive intermediates; instead, use recrystallization from Et₂O-hexane mixtures. For unstable intermediates, employ rapid extraction and anhydrous conditions to prevent decomposition .

Advanced Research Questions

Q. How can low yields during the hydrolysis step of this compound synthesis be mitigated?

  • Methodological Answer : Optimize reaction conditions using anhydrous THF under argon to minimize side reactions. Introduce bulky acyl groups (e.g., pivaloyl) to stabilize intermediates, improving yields to >80%. Monitor reaction progress via TLC and adjust stoichiometry dynamically .

Q. What experimental design considerations prevent by-product formation in the synthesis of this compound?

  • Methodological Answer : Control moisture with molecular sieves and acetic anhydride to stabilize N,O-acetal intermediates. Use inert atmospheres to avoid oxidation. Pre-purify reagents (e.g., DEMO) to eliminate competing electrophiles that may lead to undesired adducts .

Q. How do steric effects influence the reactivity of intermediates in this synthesis?

  • Methodological Answer : Bulky substituents (e.g., tert-butyl) reduce electron density at reaction centers, accelerating nucleophilic attacks. DFT calculations reveal steric repulsion between acyl groups and ethoxycarbonyl moieties, which enhances elimination kinetics during N-acylimine formation .

Q. How can contradictory NMR data arising from rotameric forms be resolved?

  • Methodological Answer : Perform variable-temperature NMR studies (e.g., 25–80°C). Coalescence of split signals at elevated temperatures confirms rotameric isomerism rather than diastereomers. Use chiral columns (e.g., CHIRALPAK) to isolate enantiomers when necessary .

Q. What strategies address instability of double adducts during purification?

  • Methodological Answer : Avoid acidic workup for N–H-containing adducts; instead, use neutral extraction (chloroform/water). For N-methylindole derivatives, employ flash chromatography with silica gel pretreated with triethylamine to suppress prototropic decomposition .

Notes for Experimental Design

  • Critical Reagents : Use DEMO with >95% purity to avoid side reactions. Pre-dry solvents (e.g., THF over Na/benzophenone).
  • Contradictions in Data : Conflicting yields may arise from trace moisture; always validate reaction setup with control experiments using deuterated solvents for in-situ NMR monitoring .

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